2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Kinase inhibitor design Regioisomer profiling Tetrahydrobenzo[b]thiophene SAR

2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 669740-04-9) is a fully synthetic small molecule (MF: C21H28N2OS; MW: 356.53 g/mol) built on the 2-aminotetrahydrobenzo[b]thiophene-3-carboxamide scaffold. The 6-position carries a bulky, lipophilic tert-pentyl (2-methylbutan-2-yl) group, while the 3-carboxamide nitrogen is N-arylated with a meta-tolyl (3-methylphenyl) substituent.

Molecular Formula C21H28N2OS
Molecular Weight 356.5 g/mol
CAS No. 669740-04-9
Cat. No. B1286234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
CAS669740-04-9
Molecular FormulaC21H28N2OS
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC(=C3)C)N
InChIInChI=1S/C21H28N2OS/c1-5-21(3,4)14-9-10-16-17(12-14)25-19(22)18(16)20(24)23-15-8-6-7-13(2)11-15/h6-8,11,14H,5,9-10,12,22H2,1-4H3,(H,23,24)
InChIKeyMRNDKZUKHRLEKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 669740-04-9): Chemical Identity, Scaffold Lineage, and Procurement Relevance


2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (CAS 669740-04-9) is a fully synthetic small molecule (MF: C21H28N2OS; MW: 356.53 g/mol) built on the 2-aminotetrahydrobenzo[b]thiophene-3-carboxamide scaffold . The 6-position carries a bulky, lipophilic tert-pentyl (2-methylbutan-2-yl) group, while the 3-carboxamide nitrogen is N-arylated with a meta-tolyl (3-methylphenyl) substituent . This scaffold class is a recognized privileged structure in kinase inhibitor discovery, most notably providing potent FLT3 inhibitors when the 2-amino group is acylated [1]. The specific meta-tolyl substitution pattern differentiates this compound from its commercially available ortho- and para-tolyl constitutional isomers (CAS 667436-31-9 and 863186-09-8, respectively), making regiochemical identity a critical procurement specification for any SAR expansion or selectivity profiling campaign .

Regioisomer identity Defined meta-tolyl isomer for SAR expansion and selectivity studies
Scaffold attribute Bulky 6-tert-pentyl substituent probes hydrophobic kinase pocket tolerance
Synthetic utility Free 2-amino handle enables late-stage diversification libraries

Why 2-Aminotetrahydrobenzo[b]thiophene-3-carboxamides Cannot Be Interchanged: Regiochemical and Substituent Sensitivity in Kinase-Targeted Libraries (CAS 669740-04-9)


Within the 2-aminotetrahydrobenzo[b]thiophene-3-carboxamide chemotype, both the 6-position alkyl substitution and the 3-carboxamide N-aryl regioisomerism exert decisive influence on physicochemical properties, target engagement geometry, and selectivity profiles [1]. The tert-pentyl group at position 6 provides substantially greater steric bulk and lipophilicity than a tert-butyl or unsubstituted analog, which modifies the scaffold's LogP, aqueous solubility, and the shape complementarity within hydrophobic kinase pockets . Critically, the meta-tolyl substitution on the carboxamide nitrogen positions the methyl group in a distinct dihedral orientation relative to the ortho- and para-tolyl isomers; in the 2-acylamino series, analogous N-aryl positional isomerism has been shown to redirect kinase selectivity between FLT3, c-KIT, and PDGFR family members [2]. Generic procurement that substitutes any of the three tolyl isomers without experimental verification therefore risks introducing an unrecognized alteration in target selectivity, cellular potency, or ADME properties that can confound SAR interpretation and reproducibility [3].

Regioisomer mismatch

Ortho- or para-tolyl isomers may redirect kinase selectivity profiles relative to meta-tolyl, confounding SAR interpretation.

6-Position substitution

Replacing tert-pentyl with tert-butyl or unsubstituted analogs shifts lipophilicity and hydrophobic pocket occupancy, altering target engagement context.

2-Amino vs. 2-acylamino

Free amine form has substantially different kinase inhibition profile compared to acylated FLT3 inhibitors; it is not a direct potency substitute and may serve different experimental roles.

Quantitative Differentiation of 2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (669740-04-9) Against Its Closest Analogs


Regioisomeric Differentiation: Meta-Tolyl vs. Ortho- and Para-Tolyl Conformational Space and Predicted Physicochemical Divergence

The target compound (CAS 669740-04-9) carries an N-m-tolyl substituent, positioning the methyl group meta to the carboxamide linkage. The ortho-tolyl isomer (CAS 667436-31-9) forces the methyl group into close proximity with the carboxamide carbonyl, introducing steric constraint that restricts conformational freedom around the N-aryl bond, while the para-tolyl isomer (CAS 863186-09-8) places the methyl group distal to the amide bond with minimal steric influence . Although all three isomers share identical molecular formula (C21H28N2OS) and molecular weight (356.53 g/mol), their predicted ACD/Labs LogP values diverge due to differential exposure of hydrophobic surface area: the meta-tolyl isomer is predicted to have a LogP of 7.12, compared to the para-tolyl isomer at approximately 7.0–7.1 and the ortho-tolyl isomer at approximately 6.8–6.9 (intramolecular shielding reduces effective lipophilicity) . The number of hydrogen bond donors (3) and acceptors (3) is identical across isomers, but the polar surface area may vary by 1–3 Ų due to differential shielding of the carboxamide NH by the ortho-methyl group . In the structurally analogous 2-acylamino series, N-aryl positional isomerism was demonstrated to redirect kinase selectivity between FLT3, c-KIT, and PDGFR family members, establishing that regioisomeric identity is a functional, not merely structural, differentiator [1].

Regioisomeric logP
Class-level
ΔLogP ≈ 0.1–0.4 (meta vs ortho); meta-tolyl LogP 7.12; ortho-tolyl ~6.8–6.9
Supports regioisomer verification for kinase selectivity screening.
Predicted ACD/Labs; class-level SAR inference.
Kinase inhibitor design Regioisomer profiling Tetrahydrobenzo[b]thiophene SAR

Lipophilic Bulk at the 6-Position: tert-Pentyl vs. tert-Butyl and Unsubstituted Scaffolds

The 6-tert-pentyl substituent (C(CH3)2CH2CH3) on CAS 669740-04-9 provides an additional methylene unit and greater conformational flexibility compared to the 6-tert-butyl analog (C(CH3)3) commonly used as a synthetic starting material in tetrahydrobenzo[b]thiophene research [1]. This structural difference is reflected in the predicted physicochemical properties: the tert-pentyl derivative has a higher ACD/LogP of 7.12 and LogD (pH 7.4) of 5.95, compared to a predicted LogP of approximately 5.5–6.0 for the corresponding 6-tert-butyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide core (the exact value depends on the N-substituent) . The increased lipophilicity is accompanied by a moderately higher predicted bioconcentration factor (ACD/BCF at pH 7.4: 19,446 for the target compound) . The tert-pentyl group also occupies a larger hydrophobic volume in the cyclohexene ring of the tetrahydrobenzo[b]thiophene scaffold, which, based on the FLT3 co-crystallography data reported for 2-acylamino analogs, is positioned to engage the hydrophobic pocket adjacent to the kinase hinge region; increasing alkyl bulk at this position has been shown to modulate both potency and selectivity across the type III receptor tyrosine kinase family [2]. The unsubstituted 6-position analog (CAS 4815-28-5) has a LogP of approximately 1.5–2.0, representing a >5-log-unit difference in lipophilicity and fundamentally different partitioning behavior in both biochemical assays and cellular models .

6-tert-Pentyl lipophilicity
Class-level
ΔLogP >5 vs unsubstituted (LogP ~1.5–2.0); ΔLogP ≈1–1.5 vs tert-butyl (LogP ~5.5–6.0)
Supports hydrophobic pocket probing in kinase targets.
Predicted properties; class-level kinase SAR.
Scaffold optimization Lipophilic efficiency Tetrahydrobenzo[b]thiophene

Bioavailability-Relevant Physicochemical Property Profile: Rule-of-Five Assessment and Structural Alert Differentiation

CAS 669740-04-9 has a molecular weight of 356.53 g/mol, 3 hydrogen bond donors (2 from NH2, 1 from carboxamide NH), 3 hydrogen bond acceptors, and 4 rotatable bonds, yielding a calculated ACD/LogP of 7.12 . This produces one Rule-of-Five violation (LogP >5), indicating that the compound occupies a moderately lipophilic region of oral drug-like chemical space [1]. The polar surface area is predicted at 83 Ų, which is within the typical range for kinase inhibitors (60–140 Ų) . By comparison, the structurally related FLT3 inhibitor TCS 359 (CAS 301305-73-7), a 2-acylamino analog with a 3,4-dimethoxybenzoyl group at the 2-position, has a higher molecular weight (398.48 g/mol) and a predicted LogP of approximately 3.5–4.5, reflecting the polar contribution of the dimethoxybenzoyl moiety . The vendor-reported purity for CAS 669740-04-9 is typically 95–97% (HPLC), with the major expected impurities being unreacted starting materials from the Gewald synthesis or regioisomeric byproducts . The compound is classified under GHS as Harmful/Irritant (H302, H315, H319, H335), requiring standard laboratory handling precautions .

Rule-of-Five assessment
Reported
LogP 7.12; 1 Ro5 violation (LogP >5); TPSA 83 Ų
Informs formulation strategy for cellular assays.
Predicted ACD/Labs; vendor purity 95–97%.
Drug-likeness ADME prediction Procurement quality control

2-Amino vs. 2-Acylamino Substitution: Impact on FLT3 Kinase Engagement Potential and Synthetic Divergence

CAS 669740-04-9 bears a free 2-amino group, distinguishing it from the pharmacologically characterized 2-acylaminothiophene-3-carboxamide FLT3 inhibitors such as TCS 359 (IC50 = 42 nM against FLT3; MV4-11 cell proliferation IC50 = 340 nM) and the optimized compound 44 from Patch et al. (FLT3 enzyme IC50 = 0.027 µM; MV4-11 cell IC50 = 0.41 µM) [1]. The 2-amino group serves as a synthetic handle for further derivatization (acylation, sulfonylation, reductive amination, or heterocycle annulation), making CAS 669740-04-9 a versatile late-stage diversification intermediate rather than a terminal screening compound [2]. In the tetrahydrobenzo[b]thiophene kinase inhibitor pharmacophore model, the 2-amino group is positioned to interact with the kinase hinge region via hydrogen bonding; acylation of this amine modulates both hinge-binding affinity and selectivity across the kinome [3]. The free amine form is predicted to have a lower molecular weight and higher aqueous solubility than its acylated counterparts, which may be advantageous for biophysical assays (e.g., SPR, DSF) where high-concentration compound stocks are required and nonspecific binding from excessive lipophilicity is a concern . Conversely, the lack of the acyl group means that direct FLT3 inhibitory potency is expected to be significantly lower than the optimized 2-acylamino leads—a trade-off that must be explicitly managed in experimental design [4].

2-Amino vs acylated potency
Class-level
Free amine predicted >100-fold less potent vs acylated FLT3 leads (TCS 359 IC50 42 nM)
Supports use as selectivity counter-screen or diversification intermediate.
Predicted from 2-acylamino SAR; requires experimental confirmation.
FLT3 inhibitor Hinge-binding motif 2-Aminothiophene scaffold

GHS Hazard Profile and Laboratory Handling Requirements vs. Structurally Related Screening Compounds

CAS 669740-04-9 is classified under the Globally Harmonized System (GHS) with the signal word 'Warning' and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This hazard profile is consistent with the primary amine and carboxamide functional groups present in the molecule . By comparison, the structurally related 2-acylamino FLT3 inhibitor TCS 359 (CAS 301305-73-7) carries a similar GHS07 irritant classification, but some vendors note additional precautions related to potential respiratory sensitization from the dimethoxybenzoyl moiety . The SDS for CAS 669740-04-9 mandates PPE including protective gloves, protective clothing, and eye/face protection, and requires use only outdoors or in a well-ventilated area (Precautionary Statement P271) . Storage should be in a tightly closed container in a well-ventilated place (P403+P233). No specific biological exposure limits or occupational exposure limits have been established for this compound, which is typical for early-stage screening library compounds . The absence of GHS08 (serious health hazard) classification differentiates this compound from more advanced lead molecules that may carry mutagenicity, carcinogenicity, or reproductive toxicity warnings, reducing administrative burden for procurement and inventory management in academic screening facilities [1].

GHS hazard profile
Specification review
GHS07 Warning; H302/H315/H319/H335; no GHS08
Standard irritant profile simplifies procurement and EHS compliance.
Per SDS (Fluorochem); standard laboratory handling.
Laboratory safety Procurement compliance Chemical hygiene

Recommended Research and Industrial Application Scenarios for 2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (669740-04-9)


Medicinal Chemistry: Late-Stage Diversification Library Synthesis for Kinase Hinge-Binder SAR Expansion

The free 2-amino group on CAS 669740-04-9 serves as a privileged diversification point for parallel library synthesis. Medicinal chemistry teams can use this compound as a starting material for acylation, sulfonylation, or reductive amination reactions to generate focused libraries of 2-substituted tetrahydrobenzo[b]thiophene-3-carboxamides, expanding SAR beyond the well-characterized 2-acylamino FLT3 inhibitor series pioneered by Patch et al. [1]. The defined meta-tolyl regioisomer at the 3-carboxamide and the 6-tert-pentyl hydrophobic anchor provide a fixed scaffold geometry for systematic exploration of the 2-position vector, which is predicted to project toward the kinase hinge region based on docking models of the tetrahydrobenzo[b]thiophene class [2].

Biochemical Selectivity Profiling: Negative Control or Selectivity Counter-Screen in Type III RTK Panels

Based on SAR trends established in the 2-acylaminothiophene-3-carboxamide literature, the free 2-amino form of CAS 669740-04-9 is predicted to exhibit substantially reduced FLT3 inhibitory potency compared to optimized leads such as TCS 359 (FLT3 IC50 = 42 nM) or Compound 44 (FLT3 IC50 = 27 nM) [1]. This property makes it suitable as a selectivity control compound in multi-kinase profiling panels (e.g., FLT3, c-KIT, PDGFRα/β, CSF1R) to establish the baseline contribution of the 2-amino substitution to kinase engagement and to identify off-target activities that are scaffold-driven rather than 2-substituent-driven [2]. The high predicted LogP (7.12) also provides a probe for assessing lipophilicity-dependent promiscuity in biochemical assay panels .

Physicochemical Property Benchmarking: Lipophilic Efficiency Reference for Tetrahydrobenzo[b]thiophene Lead Optimization

With a predicted ACD/LogP of 7.12, molecular weight of 356.53 g/mol, and polar surface area of 83 Ų, CAS 669740-04-9 occupies a defined position in lipophilic efficiency (LipE) space that can serve as a property benchmark during lead optimization campaigns [1]. Structure-property relationship (SPR) studies can use this compound as a reference point to quantify the impact of 2-position derivatization on LogP, solubility, and permeability, enabling calculation of LipE trends (ΔLipE = pIC50 − LogP) across a derivative library [2]. This application is particularly valuable in kinase drug discovery programs where controlling lipophilicity while maintaining target potency is a central optimization challenge .

Chemical Biology Tool Compound: Regioisomer-Specific Probe for Cellular Target Engagement Assays

The well-defined meta-tolyl regioisomer of CAS 669740-04-9, when differentiated from its ortho- and para-tolyl constitutional isomers (CAS 667436-31-9 and 863186-09-8, respectively), provides a chemical biology tool for probing the regioisomer-dependence of cellular target engagement [1]. In cellular thermal shift assays (CETSA) or drug affinity responsive target stability (DARTS) experiments, these three isomers can be used in parallel to determine whether differential N-aryl orientation translates into differential target stabilization profiles, providing mechanistic insight into the conformational requirements for kinase or non-kinase target binding within the tetrahydrobenzo[b]thiophene chemotype [2]. This application directly leverages the regioisomer-specific procurement rationale established in Section 3 .

Application
Selection Property
Validation Focus
Late-stage diversification library synthesis
Free 2-amino synthetic handle
Parallel acylation/sulfonylation library scope and purity
Biochemical selectivity profiling (counter-screen)
Predicted minimal FLT3 kinase engagement
Multi-kinase panel selectivity and off-target contribution
Lipophilic efficiency (LipE) benchmarking
High lipophilicity with moderate molecular weight
LipE trend assessment across derivative series
Regioisomer-specific target engagement probe
Verified meta-tolyl regioisomer identity
Isomer-dependent cellular target stabilization (CETSA/DARTS)
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